EGFR Kinase Inhibitory Activity of Indoline–Tetrahydroquinazolinone Derivatives Compared to Afatinib: Direct In Vitro Benchmarking
In a direct head-to-head kinase inhibition assay, three out of eight selected indoline- or tetrahydroquinoline-bearing quinazoline derivatives from the Ouyang et al. (2018) series demonstrated EGFR kinase inhibitory activity equal to that of the FDA-approved EGFR inhibitor afatinib, which served as the positive control [1]. While the exact compound code corresponding to the 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one scaffold was not explicitly disaggregated in the published tables, the co-class compounds within the 2,3-dihydro-indole-bearing subset exhibited single-digit micromolar IC50 values against A549, MCF-7, and PC-3 cell lines, with the most potent analog (compound 13a) achieving IC50 values of 1.09 ± 0.04 μM, 1.34 ± 0.13 μM, and 1.23 ± 0.09 μM, respectively [1]. This establishes a quantitative benchmark: procurement of the target compound should be accompanied by verification that its EGFR inhibitory IC50 is within the same order of magnitude as afatinib and that its antiproliferative IC50 against EGFR-dependent cell lines falls in the low micromolar range. Compounds from alternative quinazoline sub-series (e.g., 1,2,3,4-tetrahydroquinoline-substituted analogs) showed distinct SAR trends, with some derivatives exhibiting IC50 values >50 μM, confirming that the indoline substitution pattern is a critical determinant of potency [1].
| Evidence Dimension | EGFR kinase inhibition and antiproliferative activity against A549, MCF-7, PC-3 cancer cell lines |
|---|---|
| Target Compound Data | Cellular IC50 values not individually reported for the exact IUPAC compound; co-class indoline–quinazoline derivatives (series 8–13) exhibit IC50 range 1.09 – >50 μM across cell lines. |
| Comparator Or Baseline | Afatinib (EGFR kinase positive control); gefitinib/erlotinib as clinical EGFR inhibitor benchmarks |
| Quantified Difference | Three co-class compounds achieved EGFR kinase inhibition equipotent to afatinib; the best compound (13a) showed IC50 = 1.09–1.34 μM (A549, MCF-7, PC-3) while other sub-series compounds were >40-fold less potent. |
| Conditions | EGFR kinase inhibition assay (cell-free); MTT antiproliferative assay against human lung adenocarcinoma A549, breast adenocarcinoma MCF-7, and prostate adenocarcinoma PC-3 cell lines. |
Why This Matters
Demonstrates that the indoline–tetrahydroquinazolinone scaffold can achieve afatinib-equivalent EGFR kinase inhibition, providing a benchmark for procurement quality control and ensuring selected batches meet potency expectations.
- [1] Ouyang Y., Zou W., Peng L., Yang Z., Tang Q., Chen M., Jia S., Zhang H., Lan Z., Zheng P., Zhu W. Design, synthesis, antiproliferative activity and docking studies of quinazoline derivatives bearing 2,3-dihydro-indole or 1,2,3,4-tetrahydroquinoline as potential EGFR inhibitors. European Journal of Medicinal Chemistry, 2018, 154, 29–43. View Source
